

# Fuziline: A Diterpene Alkaloid from Aconitum with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fuziline** is a C19-diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx., a plant widely used in traditional Chinese medicine.[1] As a member of the aconitine family of alkaloids, **Fuziline** has garnered significant scientific interest due to its diverse pharmacological activities, which stand in contrast to the high toxicity of other constituents of the Aconitum genus, such as aconitine.[2][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological effects, mechanisms of action, and pharmacokinetic profile of **Fuziline**, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. **Fuziline** is recognized for its medicinal properties, including cardiotonic, anti-arrhythmic, anti-inflammatory, and thermogenic effects.[4][5]

## **Chemical and Physical Properties**

**Fuziline** is classified as a C19-diterpenoid alkaloid, characterized by a complex hexacyclic ring structure.[6] Its chemical properties are summarized in the table below.



Property	Value	Source
Chemical Formula	C24H39NO7	[7]
Molecular Weight	453.6 g/mol	[7]
CAS Number	80665-72-1	[7]
IUPAC Name	(2S,3R,4S,6R,7S,8R,13S,16S, 17R,18R)-11-ethyl-6,18- dimethoxy-13- (methoxymethyl)-11- azahexacyclo[7.7.2.12,5.01,10 .03,8.013,17]nonadecane- 4,7,8,16-tetrol	[7]
Solubility	Barely soluble in water, very soluble in organic solvents like chloroform and diethyl ether. Soluble in alcohol-water mixtures with high alcohol concentration.	[8]

## Pharmacological Activities and Mechanisms of Action

**Fuziline** exhibits a range of pharmacological effects, with its cardioprotective and thermogenic properties being the most extensively studied.

## **Cardioprotective Effects**

**Fuziline** has demonstrated significant cardioprotective effects in various preclinical models. It can mitigate myocardial injury induced by agents like isoproterenol and dobutamine.[3][9]

A key mechanism underlying **Fuziline**'s cardioprotective activity is the inhibition of endoplasmic reticulum (ER) stress. In a model of isoproterenol-induced myocardial injury in H9c2 cells, **Fuziline** was shown to downregulate the PERK/eIF2α/ATF4/CHOP signaling pathway, a critical cascade in the unfolded protein response that can lead to apoptosis.[9][10]





Click to download full resolution via product page

**Fuziline**'s inhibition of the PERK/eIF2 $\alpha$ /ATF4/CHOP signaling pathway.

In a study using a dobutamine-induced heart damage model in mice, **Fuziline** administration (0.96 mg/kg, IP daily) led to a significant reduction in markers of cardiac injury and oxidative stress.[2][10]



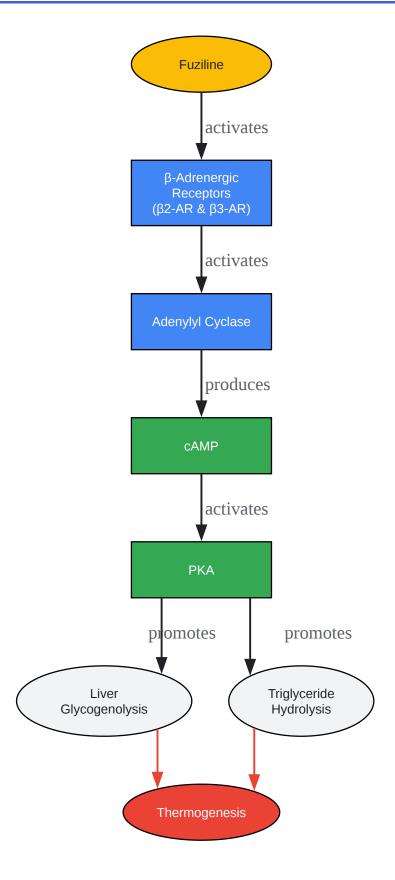
Parameter	Dobutamine Group	Dobutamine + Fuziline Group	Fuziline Only Group	p-value (Dobutamine vs. Dobutamine + Fuziline)
Troponin-I	High	Significantly Lower	Normal	<0.05
NLRP3	High	Significantly Lower	Normal	<0.001
GSDMD	High	Significantly Lower	Normal	<0.001
8-OHDG	High	Significantly Lower	Normal	<0.001
IL-1β	High	Significantly Lower	Normal	<0.001
GAL-3	High	Significantly Lower	Normal	<0.05
Total Oxidant Status (TOS)	Highest	Lower	Low	<0.001
Total Antioxidant Status (TAS)	Low	Higher	Highest	<0.001

## **Thermogenic Effects**

**Fuziline** has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It ameliorates glucose and lipid metabolism by activating beta-adrenergic receptors ( $\beta$ -ARs) to stimulate thermogenesis.[11]

**Fuziline** acts as a non-selective agonist of β-ARs, which in turn activates the downstream cAMP-PKA signaling pathway. This leads to an increase in liver glycogenolysis and triglyceride hydrolysis, providing energy for heat generation in the liver and brown adipose tissue.[11]





Click to download full resolution via product page

**Fuziline**-induced thermogenesis via the  $\beta$ -AR/cAMP/PKA pathway.



## **Anti-inflammatory and Analgesic Effects**

**Fuziline** has demonstrated dose-dependent anti-inflammatory and analgesic properties.[12] While specific IC50 values for **Fuziline** are not readily available in the reviewed literature, studies on related compounds and extracts from Aconitum suggest that the inhibition of pro-inflammatory mediators is a key mechanism. For instance, some compounds have been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with IC50 values in the low micromolar range.[9]

## **Anti-arrhythmic Effects**

**Fuziline** possesses anti-arrhythmic properties, a characteristic shared by some other Aconitum alkaloids.[5] The precise mechanism of its anti-arrhythmic action is not fully elucidated but may involve the modulation of cardiac ion channels. Further research, including dose-response studies on isolated cardiac preparations, is needed to quantify its potency and delineate the specific channels involved.[4][13]

#### **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of **Fuziline** has been investigated in rats and beagle dogs, revealing species-specific differences in bioavailability.

#### **Pharmacokinetic Parameters**



Parameter	Species	Dose	Value	Source
Absolute Bioavailability	Rat	4 mg/kg (oral)	21.1 ± 7.0%	[3]
Beagle Dog	-	1.45 ± 0.76%	[8]	
Clearance Rate	Rat	4 mg/kg (oral)	1745.6 ± 818.1 mL/kg/h	[3]
Half-life (t1/2)	Rat	4 mg/kg (oral)	~6.3 ± 2.6 h	[3]
Rat	1, 2, 4 mg/kg (oral)	5.93, 6.13, 5.12 h	[13]	
Cmax (Peak Concentration)	Rat	1, 2, 4 mg/kg (oral)	Dose-dependent increase	[13]
AUC (Area Under the Curve)	Rat	1, 2, 4 mg/kg (oral)	Dose-dependent increase	[13]

#### Metabolism

The low oral bioavailability of **Fuziline**, particularly in beagle dogs, suggests significant first-pass metabolism.[8] The specific metabolic pathways and metabolites of **Fuziline** have not been extensively characterized and represent an area for future investigation.

## **Experimental Protocols**

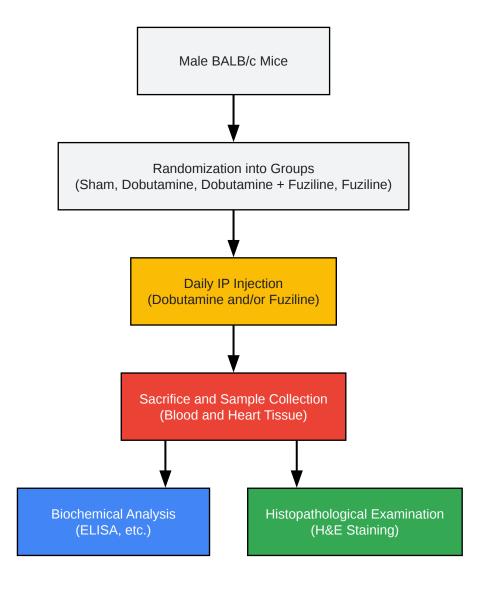
This section provides an overview of key experimental methodologies used in the study of **Fuziline**.

## **Dobutamine-Induced Cardiac Injury in Mice**

- Animal Model: Adult male BALB/c mice (18-20 g).
- Induction of Injury: Dobutamine (250 mg) is diluted in saline, and 0.1 ml is injected intraperitoneally (IP) daily for a specified period (e.g., 15 days) to induce cardiac injury.[2][10]



- Fuziline Administration: Fuziline is dissolved in dimethyl sulfoxide (DMSO) and administered IP daily at a specified dose (e.g., 0.96 mg/kg).[2][10]
- Assessment:
  - Biochemical Analysis: Serum levels of cardiac injury markers (e.g., Troponin-I), inflammatory markers (e.g., IL-1β, NLRP3), and oxidative stress markers (TAS, TOS) are measured using ELISA and other appropriate assays.[2][10]
  - Histopathological Examination: Heart tissues are fixed in 10% formaldehyde, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for necrosis and other morphological changes.[2][10]



Click to download full resolution via product page



Experimental workflow for the dobutamine-induced cardiac injury model.

#### **Pharmacokinetic Studies in Rats**

- Animal Model: Sprague-Dawley rats.
- Drug Administration: Fuziline is administered intravenously (IV) and/or orally (PO) at various doses (e.g., 1, 2, and 4 mg/kg).[13]
- Blood Sampling: Blood samples are collected at predetermined time points postadministration.
- Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a suitable solvent (e.g., ethyl acetate or acetonitrile-methanol).[3][12]
- Quantification: Fuziline concentrations in plasma are determined using a validated analytical method, such as Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) or Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS).[3][13]
- Data Analysis: Pharmacokinetic parameters (e.g., bioavailability, clearance, half-life, Cmax,
   AUC) are calculated from the plasma concentration-time data.

## **Western Blot Analysis of PERK Signaling Pathway**

- Cell Culture and Treatment: H9c2 cells are cultured and treated with an ER stress inducer (e.g., isoproterenol) in the presence or absence of varying concentrations of Fuziline.[10]
- Protein Extraction: Cells are lysed, and total protein is extracted.
- SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP) and a loading control (e.g., GAPDH or β-actin).
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.



Quantification: The intensity of the protein bands is quantified using densitometry software,
 and the expression of target proteins is normalized to the loading control.[10]

#### **Conclusion and Future Directions**

**Fuziline**, a diterpene alkaloid from Aconitum, presents a promising profile as a therapeutic agent, particularly for cardiovascular and metabolic disorders. Its multifaceted mechanism of action, including the modulation of ER stress and activation of  $\beta$ -adrenergic signaling, warrants further investigation. While preclinical studies have established its efficacy in various models, there is a need for more comprehensive quantitative data, especially regarding its dosedependent effects and potency (IC50/EC50 values) in different pathological contexts. Future research should focus on elucidating the specific molecular targets of **Fuziline**, characterizing its metabolic pathways, and conducting further preclinical safety and efficacy studies to pave the way for potential clinical applications. The development of robust and validated analytical methods for its quantification in biological matrices will be crucial for these endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fuziline alleviates isoproterenol-induced myocardial injury by inhibiting ROS-triggered endoplasmic reticulum stress via PERK/eIF2α/ATF4/Chop pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological properties of a new antiarrhythmic agent, bisaramil on guinea-pig, rabbit and canine cardiac preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of H9c2 cardiomyoblasts: The role of adenylate cyclase system PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]







- 8. Development and Validation of an UPLC-Q-TOF-MS Method for Quantification of Fuziline in Beagle Dog After Intragastric and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neoline, fuziline, songorine and 10-OH mesaconitine are potential quality markers of Fuzi: In vitro and in vivo explorations as well as pharmacokinetics, efficacy and toxicity evaluations PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of antiarrhythmic drugs, stimulation frequency, and potassium-induced resting membrane potential changes on conduction velocity and dV/dtmax in guinea pig myocardium PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fuziline: A Diterpene Alkaloid from Aconitum with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789736#fuziline-as-a-diterpene-alkaloid-from-aconitum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com